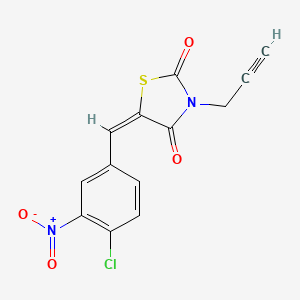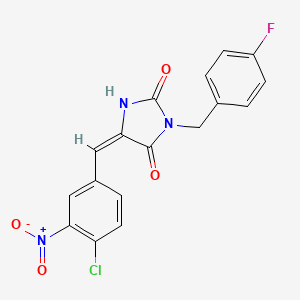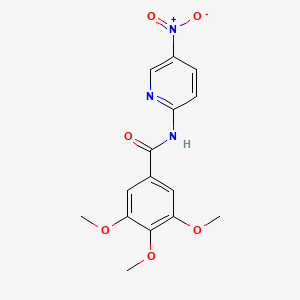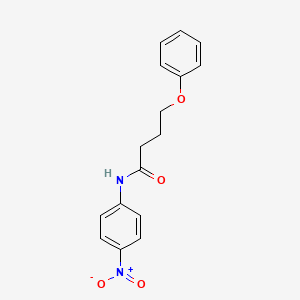![molecular formula C12H14BrNOS B4887069 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4887069.png)
2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is a thioamide derivative and has been found to possess unique properties that make it an ideal candidate for scientific investigations.
Mécanisme D'action
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide is not fully understood. However, studies have shown that the compound may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. The compound may also interact with certain receptors in the brain, allowing it to cross the blood-brain barrier and potentially be used as a drug delivery system.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide has various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been found to reduce inflammation in animal models. Additionally, the compound has been found to have potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, the compound has potential use as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation of using this compound in lab experiments is its high cost, which may limit its widespread use.
Orientations Futures
There are several future directions for research on 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide. One potential direction is to further investigate its anticancer properties and explore its potential use in cancer treatment. Another direction is to study the compound's anti-inflammatory properties and explore its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and to explore its potential use as a drug delivery system.
Méthodes De Synthèse
The synthesis of 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide involves the reaction of 3-bromobenzyl chloride with cyclopropylamine in the presence of a base to form 2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The synthesis method has been optimized to produce a high-quality product that can be used in various research applications.
Applications De Recherche Scientifique
2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide has been found to have potential applications in various fields of research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-10-3-1-2-9(6-10)7-16-8-12(15)14-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMNAZVZSGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)
![1-(hydroxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4887005.png)

![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B4887024.png)
![3-methyl-N-(3-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4887028.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)

![4-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4887066.png)
![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4887070.png)

